1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride
CAS No.: 1332530-01-4
Cat. No.: VC3398964
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1332530-01-4 |
---|---|
Molecular Formula | C12H15ClN2O3 |
Molecular Weight | 270.71 g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)piperazin-2-one;hydrochloride |
Standard InChI | InChI=1S/C12H14N2O3.ClH/c15-12-6-13-3-4-14(12)7-9-1-2-10-11(5-9)17-8-16-10;/h1-2,5,13H,3-4,6-8H2;1H |
Standard InChI Key | QEZAJGNSIPURSX-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)CN1)CC2=CC3=C(C=C2)OCO3.Cl |
Canonical SMILES | C1CN(C(=O)CN1)CC2=CC3=C(C=C2)OCO3.Cl |
Introduction
Chemical Properties and Structural Analysis
Molecular Characteristics
Based on structural analysis and comparison with related compounds, 1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride would possess the following estimated properties:
Property | Value | Notes |
---|---|---|
Molecular Formula | C12H15ClN2O3 | Based on structural analysis |
Molecular Weight | ~270-275 g/mol | Estimated from related compounds |
Physical State | Crystalline solid | Typical for hydrochloride salts |
Solubility | Likely water-soluble | Due to salt formation |
LogP | ~2-3 | Estimated from related benzodioxole derivatives |
pKa | ~7-8 | For the protonated nitrogen |
The benzodioxole group present in this compound is a common structural motif found in various natural products and synthetic compounds. This group contains a methylenedioxy bridge (-O-CH2-O-) that forms a five-membered ring when fused to a benzene ring, creating a rigid, planar structure that influences the compound's steric and electronic properties.
Structural Comparison with Related Compounds
Several structurally related compounds provide insights into the potential characteristics of 1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride:
-
1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride (CAS: 38063-96-6) features a similar benzodioxol-5-ylmethyl substituent attached to a piperazine ring. The key difference is the absence of the carbonyl group in the piperazine ring and the presence of two hydrochloride groups rather than one.
-
1-(1,3-benzodioxol-5-ylmethyl)-4-naphthalen-2-ylsulfonylpiperazine hydrochloride (CAS: 5920-25-2) contains the same benzodioxol and piperazine core structure but includes an additional naphthalen-2-ylsulfonyl group .
The presence of the benzodioxol group is significant as it occurs in various bioactive compounds, including natural products like safrole and synthetic pharmaceuticals. This structural feature often contributes to favorable lipophilicity and membrane permeability characteristics.
Synthesis and Preparation Methods
Reaction Conditions
Based on synthetic methods for similar compounds, the following reaction conditions might be suitable:
The use of microwave irradiation could significantly reduce reaction times compared to conventional heating methods, as demonstrated in the synthesis of various heterocyclic compounds including some benzodioxole derivatives .
Purification and Characterization
Purification of 1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride would likely involve:
-
Recrystallization from appropriate solvent systems (ethanol/water, acetone/diethyl ether)
-
Column chromatography if necessary for high purity requirements
-
Characterization via NMR spectroscopy (1H and 13C), HRMS, elemental analysis, and FTIR
Analytical Characterization
Predicted Spectroscopic Properties
Based on structural analysis and data from related compounds, the following spectroscopic features would be expected:
1H NMR (predicted key signals):
-
Methylenedioxy protons (benzodioxole): ~5.9-6.0 ppm (s, 2H)
-
Aromatic protons: ~6.7-7.0 ppm (m, 3H)
-
Methylene linker (-CH2-): ~4.3-4.5 ppm (s, 2H)
-
Piperazinone ring protons: ~2.8-3.8 ppm (multiple signals)
13C NMR (predicted key signals):
-
Carbonyl carbon: ~170-175 ppm
-
Aromatic carbons: ~108-148 ppm
-
Methylenedioxy carbon: ~100-102 ppm
-
Methylene linker carbon: ~45-50 ppm
-
Piperazinone ring carbons: ~40-55 ppm
FTIR (predicted key bands):
-
N-H stretching: ~3300-3500 cm-1
-
C=O stretching: ~1650-1680 cm-1
-
C-O-C stretching (methylenedioxy): ~1240-1250 cm-1 and ~1030-1050 cm-1
-
Aromatic C=C stretching: ~1500-1600 cm-1
Chromatographic Analysis
For HPLC analysis of this compound, the following conditions would likely be effective:
-
Column: C18 reverse phase
-
Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
-
Detection: UV at 254 nm (typical for benzodioxole compounds)
-
Retention time: Would depend on specific conditions but likely intermediate due to moderate lipophilicity
Comparative Analysis with Related Compounds
Structural and Functional Comparisons
The presence of the carbonyl group in 1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride would likely result in:
-
Reduced basicity compared to regular piperazine derivatives
-
Different hydrogen bonding patterns
-
Altered receptor binding profiles
-
Modified solubility and partition coefficient
Application Differences
Different structural modifications of the benzodioxole-piperazine scaffold lead to compounds with varied applications:
-
Unsubstituted piperazines: Often used as building blocks in organic synthesis and pharmaceutical development.
-
Functionalized piperazines: Modified with various groups to target specific biological activities or to alter physicochemical properties.
-
Piperazinones: The inclusion of the carbonyl group typically alters binding characteristics and can enhance selectivity for certain biological targets.
Future Research Directions
Synthetic Improvements
Future research could focus on:
-
Development of more efficient synthetic routes, possibly utilizing green chemistry principles
-
Exploration of stereoselective methods if chirality is relevant
-
Implementation of flow chemistry approaches for scalable production
Biological Evaluation
Potential areas for biological investigation include:
-
Screening against a panel of neurotransmitter receptors and transporters
-
Evaluation of enzyme inhibition properties
-
Assessment of anti-inflammatory and neuroprotective effects
-
Structure-activity relationship studies through systematic modification
Analytical Method Development
Additional research could address:
-
Development of validated analytical methods for quantification in various matrices
-
Stability-indicating assays for quality control purposes
-
Metabolite identification studies if biological applications are pursued
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume